molecular formula C6H12O4S B13809690 ((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid

((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid

Cat. No.: B13809690
M. Wt: 180.22 g/mol
InChI Key: VQODWEMICSUVMD-RITPCOANSA-N
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Description

((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid: is an organic compound characterized by a cyclopentane ring with a hydroxyl group at the 3-position and a methanesulfonic acid group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid typically involves the following steps:

    Cyclopentane Derivative Formation: Starting with a cyclopentane derivative, the hydroxyl group is introduced at the 3-position through selective hydroxylation reactions.

    Methanesulfonic Acid Group Introduction: The methanesulfonic acid group is then attached to the cyclopentane ring via sulfonation reactions using methanesulfonyl chloride and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in ((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming cyclopentylmethanesulfonic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylmethanesulfonic acid.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry: ((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical entities.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfonic acid derivatives.

Industry: Used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and methanesulfonic acid moiety play crucial roles in binding to these targets, influencing biochemical pathways and exerting desired effects.

Comparison with Similar Compounds

    Cyclopentylmethanesulfonic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Cyclopentanol: Contains a hydroxyl group but lacks the methanesulfonic acid moiety, limiting its applications in sulfonation reactions.

Uniqueness: ((1R,3S)-3-Hydroxycyclopentyl)methanesulfonic acid is unique due to the presence of both a hydroxyl group and a methanesulfonic acid group, providing a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C6H12O4S

Molecular Weight

180.22 g/mol

IUPAC Name

[(1R,3S)-3-hydroxycyclopentyl]methanesulfonic acid

InChI

InChI=1S/C6H12O4S/c7-6-2-1-5(3-6)4-11(8,9)10/h5-7H,1-4H2,(H,8,9,10)/t5-,6+/m1/s1

InChI Key

VQODWEMICSUVMD-RITPCOANSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1CS(=O)(=O)O)O

Canonical SMILES

C1CC(CC1CS(=O)(=O)O)O

Origin of Product

United States

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